4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide
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Overview
Description
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide is a complex organic compound characterized by its unique hexazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide involves multiple steps, including the formation of the hexazatetracyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide is unique due to its hexazatetracyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N7O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C23H21N7O/c1-2-15-24-20(31)14-8-13-19-26-27-23-29(19)18-12-7-6-11-17(18)22-25-21(28-30(22)23)16-9-4-3-5-10-16/h2-7,9-12H,1,8,13-15H2,(H,24,31) |
InChI Key |
DJKODLVZYCQWRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Origin of Product |
United States |
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